1-[1-(4-Chlorobenzenesulfonyl)pyrrolidin-2-yl]-3-(5-methyl-1,2-oxazol-3-yl)urea
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Overview
Description
1-[1-(4-Chlorobenzenesulfonyl)pyrrolidin-2-yl]-3-(5-methyl-1,2-oxazol-3-yl)urea is a complex organic compound that features a pyrrolidine ring, a chlorobenzenesulfonyl group, and an oxazole ring
Preparation Methods
The synthesis of 1-[1-(4-Chlorobenzenesulfonyl)pyrrolidin-2-yl]-3-(5-methyl-1,2-oxazol-3-yl)urea typically involves multiple steps. One common synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Chlorobenzenesulfonyl Group: This step often involves sulfonylation reactions using chlorobenzenesulfonyl chloride.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors.
Final Coupling: The final step involves coupling the pyrrolidine and oxazole rings with the chlorobenzenesulfonyl group under suitable conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[1-(4-Chlorobenzenesulfonyl)pyrrolidin-2-yl]-3-(5-methyl-1,2-oxazol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzenesulfonyl group.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Scientific Research Applications
1-[1-(4-Chlorobenzenesulfonyl)pyrrolidin-2-yl]-3-(5-methyl-1,2-oxazol-3-yl)urea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural properties.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-[1-(4-Chlorobenzenesulfonyl)pyrrolidin-2-yl]-3-(5-methyl-1,2-oxazol-3-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other pyrrolidine and oxazole derivatives, such as:
- 1-(4-Chlorobenzenesulfonyl)-4-(pyrrolidin-1-yl)methylpiperidin-4-ol
- 4-(pyrrolidin-1-yl)benzonitrile derivatives
Properties
Molecular Formula |
C15H17ClN4O4S |
---|---|
Molecular Weight |
384.8 g/mol |
IUPAC Name |
1-[1-(4-chlorophenyl)sulfonylpyrrolidin-2-yl]-3-(5-methyl-1,2-oxazol-3-yl)urea |
InChI |
InChI=1S/C15H17ClN4O4S/c1-10-9-13(19-24-10)17-15(21)18-14-3-2-8-20(14)25(22,23)12-6-4-11(16)5-7-12/h4-7,9,14H,2-3,8H2,1H3,(H2,17,18,19,21) |
InChI Key |
JSSYJHRYAFLRHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NC2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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